5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide
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Description
“5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide” is a potent inhibitor of Factor Xa (FXa), a coagulation enzyme . It is a new class of antithrombotic agents with good oral bioavailability . It is also known as Rivaroxaban .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the key components of the process involves the synthesis of 4-(4-aminophenyl)-3-morpholinone using easily available inexpensive nitro aniline . The reaction mass of the compound was identified by LC–MS .Molecular Structure Analysis
The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis
The compound is a result of a series of chemical reactions. Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach is reported . Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis
The compound is a polymorphic form of Rivaroxaban . It is a low molecular weight, orally administrable anticoagulant drug .Mechanism of Action
Target of Action
The primary target of 5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide is the coagulation enzyme Factor Xa (FXa) . FXa is a serine protease that plays a crucial role in the blood coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot .
Mode of Action
The compound interacts with FXa in a manner that inhibits its activity . The X-ray crystal structure of the compound in complex with human FXa has revealed that the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
The inhibition of FXa by this compound affects the blood coagulation cascade . By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This results in a decrease in the formation of fibrin, the main component of blood clots .
Pharmacokinetics
This suggests that the compound is well-absorbed and can effectively reach its target in the body .
Result of Action
The primary result of the action of this compound is the prevention of blood clot formation . By inhibiting FXa and thus preventing the formation of thrombin, the compound reduces the formation of fibrin and therefore the formation of blood clots .
Future Directions
Properties
IUPAC Name |
5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S2/c17-14-6-7-15(22-14)23(19,20)18-12-16(8-10-21-11-9-16)13-4-2-1-3-5-13/h1-7,18H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZUMNHFWSWOAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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